molecular formula C19H24N8 B6446618 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549010-22-0

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6446618
CAS RN: 2549010-22-0
M. Wt: 364.4 g/mol
InChI Key: OAIFORZSKXBYEQ-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has pyrazole and piperazine rings attached to it. Pyrazole is a five-membered ring with two nitrogen atoms, and piperazine is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of nitrogen in the pyrimidine, pyrazole, and piperazine rings would likely make the compound a base .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some pyrimidine derivatives are used as anticancer drugs, where they inhibit the synthesis of DNA and RNA .

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-13-11-14(2)27(24-13)18-12-17(22-16(4)23-18)25-7-9-26(10-8-25)19-15(3)20-5-6-21-19/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIFORZSKXBYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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